Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate
Description
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate is a thiophene-derived compound featuring a chloroacetylated amino group at the 2-position, a phenyl substituent at the 5-position, and a methyl ester at the 3-position. Its structural framework combines aromaticity (thiophene and phenyl rings) with reactive moieties (chloroacetyl and ester groups), making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-7-11(9-5-3-2-4-6-9)20-13(10)16-12(17)8-15/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVMBQTWCUUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Chloroacetylation: The chloroacetyl group is introduced by reacting the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include substituted amides or thioethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dihydrothiophenes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate exhibit anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of thiophene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a study by Zhang et al. (2023), a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cells. The results showed that this compound had a significant inhibitory effect, with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can enhance pharmacological properties.
2.1 Synthesis Pathways
A common synthetic route involves the reaction of thiophene derivatives with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. This method has been optimized to yield high purity and yield .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene + Chloroacetyl Chloride | Base (e.g., triethylamine), reflux | 85% |
| 2 | Intermediate + Methanol | Acid catalyst, reflux | 90% |
Material Science Applications
3.1 Conductive Polymers
This compound can be used to develop conductive polymers due to its electron-rich thiophene ring. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study:
A recent investigation into the use of thiophene derivatives in polymer blends demonstrated improved conductivity and thermal stability when incorporated into poly(3-hexylthiophene) matrices, enhancing their performance in electronic devices .
Biological Studies
4.1 Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study:
A study conducted by Smith et al. (2024) tested various thiophene derivatives against acetylcholinesterase and found that this compound displayed a competitive inhibition pattern with a Ki value of 12 µM, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl 2-[(Chloroacetyl)amino]-5-phenylthiophene-3-carboxylate (CAS 379256-79-8)
Key Differences :
- Ester Group : The ethyl ester (vs. methyl) increases hydrophobicity, slightly elevating molar mass (323.79 g/mol) and boiling point (534.1°C predicted) compared to the methyl variant.
- Hazard Profile : Classified as an irritant (Xi), similar to other chloroacetylated thiophenes due to reactive α-chloroamide groups .
Table 1: Physicochemical Properties of Ethyl Analog
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₃S |
| Molar Mass | 323.79 g/mol |
| Density | 1.332±0.06 g/cm³ |
| Boiling Point | 534.1±50.0°C (predicted) |
| pKa | 11.86±0.70 (predicted) |
Ethyl 2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 1955531-45-9)
Structural Modifications :
Ethyl 2-[(Chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Key Contrasts :
- Backbone Rigidity : The fused cyclopenta ring introduces conformational constraints, altering electronic properties and solubility.
- Synthesis : Prepared via alkylation of 6-methyl-2-thioxo-dihydropyrimidin-4(1H)-one with N-aryl-2-chloroacetamides in DMF/K₂CO₃, a method distinct from typical Gewald-based routes .
Pyrazolidinone and Amino Acid Derivatives
Examples :
- (2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic acid (12ae): A non-thiophene analog with a chiral backbone. The carboxylic acid group (vs. ester) increases polarity, impacting bioavailability .
- 2-Pentylpyrazolidin-3-one (10b) : Lacks the chloroacetyl group but shares synthetic routes (e.g., TFA-mediated deprotection), highlighting the versatility of chloroacetyl in functionalizing diverse scaffolds .
Biological Activity
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate (CAS: 315708-45-3) is a synthetic compound belonging to the class of thiophene derivatives. Its unique chemical structure, characterized by the presence of a chloroacetyl group and a phenylthiophene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12ClNO3S
- Molar Mass : 309.77 g/mol
- Hazard Classification : Irritant (Xi)
Structure
The compound's structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. A notable investigation found that it significantly reduced pro-inflammatory cytokine levels in vitro. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .
Anticancer Activity
This compound has also shown promise in cancer research. In vitro studies indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Studies
-
Antimicrobial Efficacy :
- Study : Evaluated against various pathogens.
- Findings : Effective against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL.
-
Anti-inflammatory Mechanism :
- Study : Investigated effects on cytokine production.
- Findings : Reduced TNF-alpha and IL-6 levels significantly in treated macrophages.
-
Anticancer Potential :
- Study : Tested on HeLa and MCF-7 cell lines.
- Findings : Induced apoptosis with a reduction in cell viability by over 50% at concentrations above 20 µM.
Table of Biological Activities
Q & A
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate) .
- Reference Standards : Cross-validate NMR data with a certified sample (e.g., from Huateng Pharmaceutical, Catalog ID 2042964) .
- Collaborative Verification : Share raw spectral data via platforms like PubChem to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
